
2-(3-Fluorophenyl)-1-phenylethanone
Descripción general
Descripción
2-(3-Fluorophenyl)-1-phenylethanone is a useful research compound. Its molecular formula is C14H11FO and its molecular weight is 214.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Pharmaceutical Intermediates : Research includes the synthesis of key intermediates for pharmaceutical compounds using phenylacetic acid derivatives. For instance, 4-Fluoroα-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, was synthesized using bromination of 1-(4-fluorophenyl)-2-phenylethanone derivatives. This showcases the versatility of fluoro-phenylethanones in pharmaceutical synthesis (Zhang Yi-fan, 2010).
- Development of Novel Compounds : Novel N-heterocycle substituted phenylethanone derivatives were synthesized using 2-bromo-4'-fluorophenylethanone. These compounds, which include 2-phenoxy phenylethanone, are important for expanding the range of available pharmacological agents (Mao Ze-we, 2015).
Analytical and Material Science Applications
- Analytical Characterizations : In analytical chemistry, fluorophenyl ethanones have been used for the synthesis and characterization of substances like fluorolintane. Such studies are crucial for understanding the properties and potential applications of new psychoactive substances (M. Dybek et al., 2019).
- Investigation in Molecular Electronics and Optoelectronics : Some studies involve the synthesis of molecules like bis(2,4,5-trimethylphenyl)methane and related compounds with isolated phenyl rings. These molecules have shown unusual photophysical properties, suggesting potential applications in molecular electronics and optoelectronics (Haoke Zhang et al., 2017).
Pharmaceutical Research
- Anticonvulsant Activity : Compounds derived from fluoro-phenylethanones have been investigated for their anticonvulsant activity. These studies are essential for the development of new treatments for conditions like epilepsy (O. A. Bihdan, 2019).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKOVXIHKXNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374637 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-90-0 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



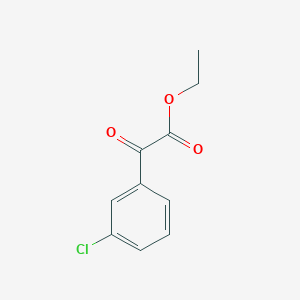




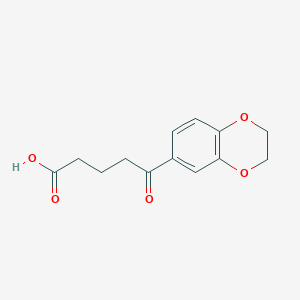
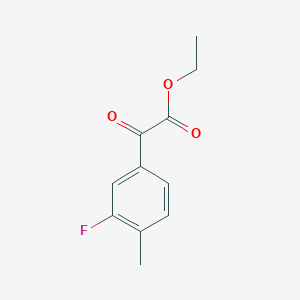
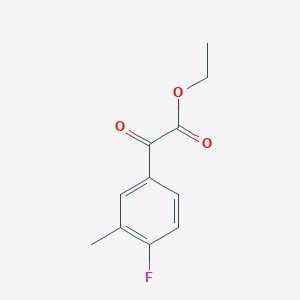


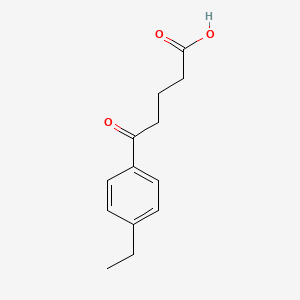

![4-[4-(Ethylthio)phenyl]-4-oxobutyric acid](/img/structure/B1302105.png)
